molecular formula C16H13F2N3O B8691670 N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine CAS No. 827031-10-7

N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine

Cat. No. B8691670
CAS RN: 827031-10-7
M. Wt: 301.29 g/mol
InChI Key: YBTQUKLEFZVCQY-UHFFFAOYSA-N
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Description

N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine is a useful research compound. Its molecular formula is C16H13F2N3O and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

827031-10-7

Molecular Formula

C16H13F2N3O

Molecular Weight

301.29 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-methylquinazolin-4-amine

InChI

InChI=1S/C16H13F2N3O/c1-10-19-14-5-3-2-4-13(14)15(20-10)21-11-6-8-12(9-7-11)22-16(17)18/h2-9,16H,1H3,(H,19,20,21)

InChI Key

YBTQUKLEFZVCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-methyl-quinazoline (450 mg, 2.52 mmol), 4-difluoromethoxy-phenylamine (0.32 ml, 2.52 mmol) and sodium acetate (248.07 mg, 3.02 mmol) in 6 mL of solvent (THF:water=1:1) was stirred at 70° C. for 1 h. The reaction mixture was diluted with 30 mL of ethyl acetate. It was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was purified by chromatography on silica gel with acetate and hexane (1:5) as eluent, yielding 713 mg of title compound (94%). 1H NMR (CDCl3): 7.87-7.76 (m, 5H), 7.51 (t, J=8.4 Hz, 1H)), 7.40 (brs, 1H), 7.19 (d, J=8.7 Hz, 2H), 6.76-6.27 (three single peaks, 1H), 2.71 (s, 3H).
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450 mg
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248.07 mg
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6 mL
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30 mL
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Yield
94%

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